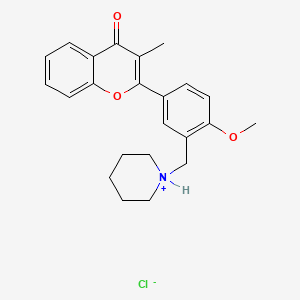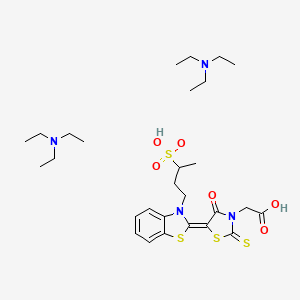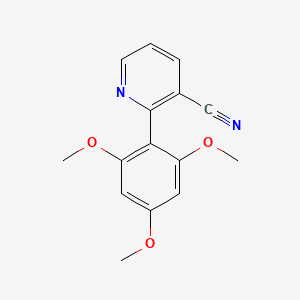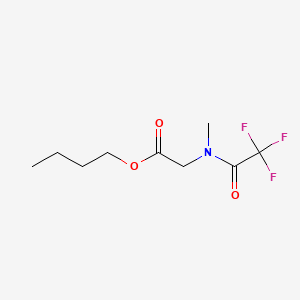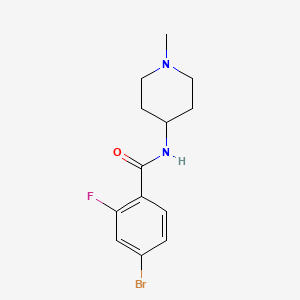
2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse pharmacological activities. The structure of this compound includes a tetralone core with a piperidinomethyl group attached, making it a valuable intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride typically involves the reaction of 2-methyl-1-tetralone with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method, where 1-tetralone is first methylated using reagents like methyl trifluoroacetate or methyl bromide. The resulting 2-methyl-1-tetralone is then reacted with piperidine under controlled conditions to yield the final product. This method is advantageous due to its high yield and simplicity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted tetralones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Comparación Con Compuestos Similares
2-Methyl-1-tetralone: Shares the tetralone core but lacks the piperidinomethyl group.
Piperidine derivatives: Compounds like 2-amino-4-(1-piperidine) pyridine have similar structural features and pharmacological activities.
Uniqueness: 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride is unique due to its specific combination of the tetralone core and piperidinomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
93477-40-8 |
|---|---|
Fórmula molecular |
C17H24ClNO |
Peso molecular |
293.8 g/mol |
Nombre IUPAC |
3-methyl-2-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one;chloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-13-11-14-7-3-4-8-15(14)17(19)16(13)12-18-9-5-2-6-10-18;/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3;1H |
Clave InChI |
NRHABKJLOWHDLY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2C(=O)C1C[NH+]3CCCCC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


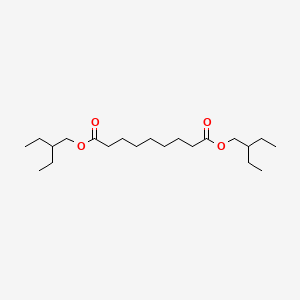
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
![(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13782032.png)

